molecular formula C33H24O10 B046391 Taiwanhomoflavone A CAS No. 265120-00-1

Taiwanhomoflavone A

Cat. No.: B046391
CAS No.: 265120-00-1
M. Wt: 580.5 g/mol
InChI Key: BZHVWUXJPKVWAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Taiwanhomoflavone A is a C-methylated biflavonoid that can be isolated from the stem of Cephalotaxus wilsoniana . It exhibits cytotoxic activity and shows anticancer activity . The primary targets of this compound are cancer cells, including KB, COLO-205, Hepa-3B, and Hela cancer cells .

Mode of Action

This compound interacts with its targets by exhibiting cytotoxic effects. It inhibits the proliferation of neoplasms , which are abnormal growths of tissue that can lead to cancer. The compound’s interaction with its targets results in changes at the cellular level, leading to the death of cancer cells .

Biochemical Pathways

It is known that the compound exhibits its effects through its cytotoxic activity . This suggests that this compound may interfere with the cellular processes necessary for the survival and proliferation of cancer cells.

Pharmacokinetics

It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes

Result of Action

The primary result of this compound’s action is the inhibition of neoplasm proliferation . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound’s cytotoxic activity results in the death of cancer cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is isolated from the stem of Cephalotaxus wilsoniana , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant Additionally, the efficacy and stability of this compound may be affected by factors such as the pH and temperature of its environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taiwanhomoflavone A involves the coupling of two flavonoid units. The specific synthetic routes and reaction conditions are not extensively documented in the literature. the preparation typically involves the use of organic solvents and catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the stem of Cephalotaxus wilsoniana . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Taiwanhomoflavone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced flavonoid derivatives.

Scientific Research Applications

Taiwanhomoflavone A has several scientific research applications:

Properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVWUXJPKVWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was Taiwanhomoflavone A discovered, and what is its origin?

A2: this compound was first isolated from the stem of the plant Cephalotaxus wilsoniana in a study aiming to identify novel cytotoxic compounds. [] Its discovery was a result of bioassay-guided fractionation, where different fractions of the plant extract were tested for their ability to inhibit the growth of cancer cells.

Q2: What is the chemical structure of this compound?

A3: this compound is a C-methylated biflavonoid. [] While the exact spectroscopic data is not provided in the provided research excerpts, its structure elucidation was achieved through various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Q3: What is the mechanism of action of this compound's cytotoxic activity?

A4: While this compound has demonstrated cytotoxic activity against several human cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells, [] its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how this compound interacts with cellular components and signaling pathways to exert its cytotoxic effects.

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research excerpts do not mention any animal studies or clinical trials conducted with this compound. Further research, including preclinical studies in animal models, is crucial to assess its safety, efficacy, and pharmacokinetic properties before any potential clinical applications can be considered.

Q5: Are there any known structural analogs of this compound that exhibit similar biological activities?

A6: Research indicates that certain structural features of this compound, particularly its flavonoid structure, are shared by other compounds that have shown antiplatelet effects and potential interactions with cyclooxygenase-1 (COX-1). [] For instance, compounds like apigenin, cycloheterophyllin, broussoflavone F, and quercetin, which share structural similarities with this compound, have been suggested to potentially interfere with COX-1 activity. [] This information highlights the importance of structure-activity relationship (SAR) studies to explore how modifications to the this compound scaffold could impact its biological activities and potentially lead to the development of more potent and selective compounds.

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